molecular formula C8H10ClNO B13558497 (R)-2-(1-Aminoethyl)-5-chlorophenol

(R)-2-(1-Aminoethyl)-5-chlorophenol

Cat. No.: B13558497
M. Wt: 171.62 g/mol
InChI Key: NLERKJSLFROAFM-RXMQYKEDSA-N
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Description

2-[(1R)-1-aminoethyl]-5-chlorophenol is an organic compound with the molecular formula C8H10ClNO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-aminoethyl]-5-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorophenol and ®-1-aminoethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to deprotonate the phenol group, followed by nucleophilic substitution with ®-1-aminoethanol.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-[(1R)-1-aminoethyl]-5-chlorophenol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-aminoethyl]-5-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The phenolic hydroxyl group and the amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(1R)-1-aminoethyl]-5-chlorophenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-5-chlorophenol

InChI

InChI=1S/C8H10ClNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1

InChI Key

NLERKJSLFROAFM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)O)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)O)N

Origin of Product

United States

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